N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan carboxamide and a 2,5-dimethoxyphenyl carbamoyl group. Its molecular formula is C₂₄H₂₁N₃O₇S, with a molecular weight of 495.51 g/mol . The thiazole ring (position 4) is substituted with a carbamoylmethyl group bearing the 2,5-dimethoxyphenyl moiety, while the furan-2-carboxamide group occupies position 2 of the thiazole.
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-24-12-5-6-14(25-2)13(9-12)20-16(22)8-11-10-27-18(19-11)21-17(23)15-4-3-7-26-15/h3-7,9-10H,8H2,1-2H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYXTCDSVCYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and furan rings. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Once the thiazole and furan rings are prepared, they are coupled together using a suitable linker, such as a carbamoyl group. This coupling reaction often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and furan rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparisons based on aromatic ring substitutions, functional groups, and physicochemical properties. Key comparisons are summarized below:
Thiophene vs. Furan Derivatives
- N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide (): Replaces the furan ring with thiophene, introducing sulfur instead of oxygen. Thiophene’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
Substituent Variations on the Thiazole Ring
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Substitutes the 2,5-dimethoxyphenyl carbamoyl group with a 3-methoxybenzylamino moiety. The benzylamino group may alter hydrogen-bonding interactions compared to the carbamoyl group in the target compound .
- N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide (): Features a 4-methyl-2-nitrophenoxy substituent on the furan instead of the carbamoylmethyl group. The nitro group introduces strong electron-withdrawing effects, which could influence electronic distribution and binding affinity in biological systems. Molecular weight matches the target compound (495.51 g/mol), indicating similar bulk but divergent electronic profiles .
Phenyl Group Modifications
- N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide (): Replaces methoxy groups on the phenyl ring with methyl groups, reducing polarity and hydrogen-bonding capacity.
Functional Group Positioning
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₁N₃O₇S | 495.51 | 2,5-Dimethoxyphenyl carbamoyl, furan-2-carboxamide | High polarity, hydrogen-bonding capacity |
| N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide | C₂₃H₁₈N₄O₆S₂ | 522.54 | Thiophene-2-carboxamide, nitro | Electron-withdrawing, lipophilic |
| N-(4-(3-Methoxybenzylamino)thiazol-2-yl)furan-2-carboxamide | C₁₈H₁₇N₃O₄S | 371.40 | 3-Methoxybenzylamino | Lower steric hindrance, moderate solubility |
| N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide | C₂₂H₁₈N₄O₅S₂ | 490.53 | 2,5-Dimethylphenyl, thiophene-2-carboxamide | Reduced polarity, enhanced lipophilicity |
Implications of Structural Differences
- Bioavailability : Thiophene analogs () may exhibit better cell membrane penetration due to increased lipophilicity but could face metabolic challenges from nitro groups.
- Synthetic Complexity : and highlight methodologies for synthesizing carboxamide and thiazole derivatives, suggesting that the target compound’s synthesis may require multi-step functionalization of the thiazole core .
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions, including: (i) Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. (ii) Coupling the thiazole intermediate with a furan-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt). (iii) Introducing the 2,5-dimethoxyphenylcarbamoylmethyl group via nucleophilic substitution or amidation. Optimization requires precise control of temperature (60–80°C for cyclization), solvent choice (DMF or acetonitrile), and stoichiometric ratios of reagents. Purity is ensured via column chromatography and monitored by TLC .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?
- Answer: Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm backbone connectivity and substituent positions.
- IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- HPLC-MS for purity assessment and molecular weight confirmation.
Melting point analysis and elemental analysis further validate crystallinity and stoichiometry .
Q. How is preliminary biological activity screening conducted for this compound?
- Answer: Initial screening often involves:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity (IC₅₀ values).
- In vitro cytotoxicity testing against cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Antimicrobial susceptibility testing (MIC values) using standardized broth microdilution methods.
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are critical for data validation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Answer: Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve:
- pH-dependent degradation assays (pH 2–9) monitored via HPLC.
- Thermal stability analysis (25–60°C) to assess shelf-life.
Low aqueous solubility often necessitates formulation with surfactants (e.g., Tween-80) or co-solvents .
Q. Which functional groups in the compound’s structure are most reactive, and how do they influence derivatization?
- Answer: The thiazole ring’s sulfur atom and the carboxamide group are primary reactivity sites.
- The thiazole can undergo electrophilic substitution (e.g., halogenation).
- The carboxamide participates in hydrolysis (acid/base-mediated) or cross-coupling reactions (e.g., Suzuki-Miyaura).
Protecting groups (e.g., Boc for amines) may be required during multi-step derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer: Systematic SAR approaches include: (i) Substituent variation : Modifying the 2,5-dimethoxyphenyl group to assess steric/electronic effects on target binding. (ii) Scaffold hopping : Replacing the thiazole with oxazole or imidazole to evaluate heterocycle specificity. (iii) Bioisosteric replacement : Swapping the furan with thiophene or pyrrole. Data analysis requires multivariate regression models to correlate structural features with activity metrics (e.g., pIC₅₀) .
Q. What computational strategies are effective for predicting the compound’s molecular targets and binding modes?
- Answer:
- Molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB).
- Molecular dynamics simulations (GROMACS) to assess binding stability and ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts).
- Pharmacophore modeling to identify essential binding features.
Validation via experimental mutagenesis (e.g., alanine scanning of predicted binding residues) is critical .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN guidelines for cytotoxicity.
- Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods.
- Metabolite profiling : Check for off-target effects or prodrug activation using LC-MS .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
- Answer:
Q. How can metabolic stability and cytochrome P450 interactions be evaluated to guide lead optimization?
- Answer:
- In vitro microsomal assays (human liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance.
- CYP inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
- Metabolite identification via LC-HRMS to pinpoint metabolic soft spots (e.g., demethylation of methoxy groups).
Data guide structural modifications (e.g., fluorination to block oxidative metabolism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
